molecular formula C22H23N3O4 B2573329 4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 1902987-16-9

4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2573329
CAS No.: 1902987-16-9
M. Wt: 393.443
InChI Key: QJGWSJOQUMZRER-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a quinoline moiety, a piperidine ring, and a dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates to form the target compound. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 4-hydroxy-2-quinolone
  • 8-methoxy-2-methylquinoline
  • 1-methyl-3-(quinolin-4-yloxy)pyrazole

Uniqueness

What sets 4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

4-methoxy-1-methyl-5-(4-quinolin-8-yloxypiperidine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-24-14-17(19(28-2)13-20(24)26)22(27)25-11-8-16(9-12-25)29-18-7-3-5-15-6-4-10-23-21(15)18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGWSJOQUMZRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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